Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]-
Description
Piperazine derivatives are pivotal in medicinal chemistry due to their versatility in interacting with neurotransmitter receptors. The compound Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]- features a piperazine core substituted at the 1-position with a benzyl group bearing a 4-(2-methylpropoxy) moiety.
Properties
CAS No. |
21867-74-3 |
|---|---|
Molecular Formula |
C15H24N2O |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
1-[[4-(2-methylpropoxy)phenyl]methyl]piperazine |
InChI |
InChI=1S/C15H24N2O/c1-13(2)12-18-15-5-3-14(4-6-15)11-17-9-7-16-8-10-17/h3-6,13,16H,7-12H2,1-2H3 |
InChI Key |
WGTBQMZUCWMPOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CN2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and 4-(2-methylpropoxy)benzyl chloride.
Nucleophilic Substitution: The key step involves the nucleophilic substitution reaction where piperazine reacts with 4-(2-methylpropoxy)benzyl chloride under basic conditions. This reaction is usually carried out in a solvent like dichloromethane or ethanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Purification: The product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and crystallization to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting any carbonyl groups present to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to alcohol derivatives.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiparasitic properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]- exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The 2-methylpropoxy group distinguishes this compound from other arylpiperazines. Key comparisons include:
| Compound | Substituent | Key Features | Predicted LogP |
|---|---|---|---|
| Target Compound | 4-(2-methylpropoxy)benzyl | Branched alkoxy enhances lipophilicity; may improve BBB penetration. | ~3.5–4.0 |
| 1-(2-Methoxyphenyl)piperazine | 2-Methoxyphenyl | Smaller, electron-rich group; moderate lipophilicity (LogP ~2.5). | 2.5 |
| 1-(4-Chlorophenyl)piperazine | 4-Chlorophenyl | Electron-withdrawing group; enhances A1 adenosine receptor modulation. | ~3.0 |
| NAN-190 (1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine) | Phthalimido-butyl chain | High 5-HT1A affinity (Ki = 0.6 nM); bulky substituent increases LogP (~4.5). | 4.5 |
Notes:
- Higher LogP values correlate with improved blood-brain barrier penetration but may compromise aqueous solubility .
Receptor Binding and Pharmacological Activity
Dopamine D2 Receptor
- : Substituted piperidines with nitrobenzyl groups (e.g., 1-(2-methoxy-phenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine) exhibit high D2 affinity. The target compound’s 2-methylpropoxy group, being electron-donating, may reduce D2 affinity compared to nitro-substituted analogs.
- : Bulky substituents (e.g., 2,4-dichlorophenyl) in trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines reduce D2/D4 selectivity. The target compound’s substituent may similarly limit dopaminergic activity .
Serotonin Receptors
- : 1-(2-Methoxyphenyl)piperazine acts as a 5-HT1B agonist (Ki ~nM). The 2-methylpropoxy group’s bulk may shift selectivity toward 5-HT1A or 5-HT2 receptors, akin to NAN-190, a 5-HT1A antagonist .
- : 4-Substituted arylpiperazines with phthalimido chains achieve sub-nanomolar 5-HT1A affinity. The target compound’s benzyl substitution lacks this polar moiety, likely reducing 5-HT1A potency .
A1 Adenosine Receptor
Biological Activity
Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]- is a synthetic compound within the piperazine family, characterized by its unique structure that includes a piperazine ring and a phenyl group substituted with a 2-methylpropoxy group. This article explores its biological activities, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C15H24N2O
- Molecular Weight : 248.36 g/mol
The compound's structure allows for diverse interactions with biological targets, which may influence its pharmacological properties. The primary chemical reaction involving this compound is nucleophilic substitution, typically occurring under basic conditions with appropriate reagents like sodium hydroxide or potassium carbonate.
Biological Activities
Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]- has been investigated for several biological activities :
- Antimicrobial Properties : Studies indicate potential effectiveness against various microbial strains, suggesting its use as an antimicrobial agent.
- Antifungal Activity : The compound has shown promise in inhibiting fungal growth, making it a candidate for antifungal therapies.
- Antiparasitic Effects : Research has highlighted its potential in treating parasitic infections, particularly through mechanisms that disrupt parasite metabolism or reproduction.
The biological activity of Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]- is believed to stem from its ability to interact with specific receptors or enzymes within biological systems. It may function as either an agonist or antagonist at certain neurotransmitter receptors, influencing signaling pathways crucial for various physiological processes.
Interaction with Molecular Targets
The compound's interactions can modulate receptor activity, affecting neurotransmission and potentially leading to therapeutic effects in conditions such as anxiety or depression. The exact pathways involved remain under investigation but suggest significant implications for drug development.
Comparative Analysis with Similar Compounds
A comparative analysis of Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]- and structurally similar compounds reveals unique features that may enhance its biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Piperazine | C4H10N2 | Basic structure without additional functional groups |
| 4-(2-Methylpropoxy)benzylamine | C12H17NO | Lacks the piperazine ring; simpler structure |
| N-benzylpiperazine | C11H16N2 | Contains a benzyl group but lacks the propoxy substitution |
Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]- stands out due to its combination of the piperazine ring and the specific 2-methylpropoxy substitution on the phenyl group.
Case Studies and Research Findings
Several studies have documented the effects of Piperazine derivatives in various experimental settings:
- A study published in PubMed Central highlighted the synthesis of piperazine derivatives with notable antifilarial activity against Brugia malayi, demonstrating significant adulticidal and microfilaricidal effects at specific dosages .
- Another investigation focused on the compound's potential as an antimicrobial agent, noting its effectiveness across multiple bacterial strains.
These findings underscore the therapeutic potential of Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]- in treating infections and other diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
